N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide
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Overview
Description
This compound is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was identified through lead optimization efforts, which paired a new ether-based scaffold with a novel sulfone-based head group .
Synthesis Analysis
The compound was discovered and characterized as part of a high-throughput screening (HTS) campaign . The researchers identified a new ether-based scaffold and paired it with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H-pyrazol-5-yl) head group to create a new class of GIRK1/2 activators .Chemical Reactions Analysis
The compound was evaluated in tier 1 DMPK assays and was found to display nanomolar potency as a GIRK1/2 activator . It also showed improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
- Research Findings : Researchers have identified this compound as a potent and selective GIRK1/2 activator. It belongs to a novel ether-based scaffold, paired with a sulfone-based head group .
GIRK Channel Activation
Metabolic Stability Enhancement
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and resulting in changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been found to displaynanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Future Directions
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-11(2)9-17(14-7-8-21(19,20)10-14)15(18)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWPUXWAPPUFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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